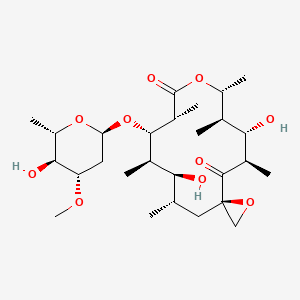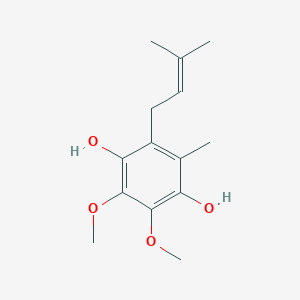
alpha-Phellandrène
Vue d'ensemble
Description
Alpha-Phellandrene is a cyclic monoterpene with the chemical formula C10H16 . It is a colorless to slightly yellow liquid with a peppery, woody, and herbaceous aroma. This compound is found in the essential oils of various plants, including Eucalyptus radiata and Eucalyptus dives . Alpha-Phellandrene is known for its pleasing aroma and is commonly used in fragrances and flavorings .
Applications De Recherche Scientifique
Alpha-Phellandrene has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Alpha-Phellandrene (α-PHE) is a common cyclic monoterpene found in several essential oils (EOs) and exhibits extensive biological activities . It has been shown to have promising biological functions, including antitumoral, antinociceptive, larvicidal, and insecticidal activities . The primary targets of α-PHE are therefore a variety of cells and organisms, including cancer cells, pain receptors, larvae, and insects .
Mode of Action
The interaction of α-PHE with its targets results in a range of biological responses. For example, in the case of antitumoral activity, α-PHE may interact with cancer cells to inhibit their growth or induce apoptosis . Similarly, for its antinociceptive activity, α-PHE may interact with pain receptors to reduce the perception of pain . The exact mechanisms of these interactions are still under investigation.
Biochemical Pathways
The biochemical pathways affected by α-PHE are diverse, given its wide range of biological activities. For instance, in its role as an antitumoral agent, α-PHE may affect pathways related to cell growth and apoptosis . As an antinociceptive agent, it may affect pain signaling pathways
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the route of administration and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of α-PHE’s action depend on its specific biological activity. For example, its antitumoral activity may result in the death of cancer cells, while its antinociceptive activity may result in reduced pain perception . Its larvicidal and insecticidal activities may result in the death of larvae and insects, respectively .
Action Environment
The action, efficacy, and stability of α-PHE can be influenced by various environmental factors. For instance, α-PHE is known for its tropospheric degradation and aerosol formation, suggesting that it may be affected by atmospheric conditions . Additionally, the presence of other compounds, such as those found in EOs, may have synergistic effects that enhance the biological activities of α-PHE .
Analyse Biochimique
Biochemical Properties
Alpha-Phellandrene plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. Alpha-Phellandrene interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. Additionally, it has been observed to modulate the activity of proteins involved in cell signaling pathways, thereby influencing cellular responses .
Cellular Effects
Alpha-Phellandrene affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, alpha-Phellandrene has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. It also affects the expression of genes involved in inflammatory responses, leading to reduced inflammation in affected tissues .
Molecular Mechanism
The molecular mechanism of alpha-Phellandrene involves its interaction with biomolecules such as enzymes and receptors. Alpha-Phellandrene binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It can inhibit or activate enzymes, leading to changes in cellular processes. For example, alpha-Phellandrene has been shown to inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Phellandrene have been observed to change over time. The stability and degradation of alpha-Phellandrene can influence its long-term effects on cellular function. Studies have shown that alpha-Phellandrene remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to alpha-Phellandrene has been associated with sustained anti-inflammatory and antimicrobial effects .
Dosage Effects in Animal Models
The effects of alpha-Phellandrene vary with different dosages in animal models. At low doses, alpha-Phellandrene has been shown to exhibit beneficial effects such as anti-inflammatory and analgesic properties. At high doses, it may cause toxic or adverse effects, including liver damage and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which alpha-Phellandrene exerts its therapeutic effects without causing harm .
Metabolic Pathways
Alpha-Phellandrene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes biotransformation to produce metabolites that can further interact with cellular components. The metabolic flux of alpha-Phellandrene and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, alpha-Phellandrene is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, influencing its localization and activity. For example, alpha-Phellandrene has been shown to accumulate in the liver and kidneys, where it exerts its effects on metabolic processes and detoxification pathways .
Subcellular Localization
The subcellular localization of alpha-Phellandrene is crucial for its activity and function. Alpha-Phellandrene can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization in the endoplasmic reticulum, mitochondria, or other organelles can influence its interactions with enzymes and other biomolecules, thereby modulating its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Phellandrene can be synthesized through various methods. One common synthetic route involves the condensation of dimethylallyl pyrophosphate and isopentenyl pyrophosphate to form geranyl pyrophosphate, which then undergoes cyclization to produce alpha-Phellandrene . Another method involves the conversion of R-carvone to an unsaturated ketone using Wilkinson’s catalyst (Rh(PPh3)3Cl) in toluene .
Industrial Production Methods: Industrially, alpha-Phellandrene is typically extracted from the essential oils of plants such as Eucalyptus radiata and Eucalyptus dives through steam distillation . The essential oil is then subjected to fractional distillation to isolate alpha-Phellandrene.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Phellandrene undergoes various chemical reactions, including:
Cycloaddition: Alpha-Phellandrene can undergo [4+2] cycloaddition reactions with acetylenecarboxylates to form chiral dienes.
Common Reagents and Conditions:
Ozonolysis: Ozone is used as the oxidizing agent in the ozonolysis of alpha-Phellandrene.
Cycloaddition: Rhodium catalysts are commonly used in cycloaddition reactions involving alpha-Phellandrene.
Major Products Formed:
Comparaison Avec Des Composés Similaires
Beta-Phellandrene: Another isomer of phellandrene with one exocyclic double bond.
Limonene: A cyclic monoterpene with a citrus aroma.
Myrcene: An acyclic monoterpene with a musky, earthy aroma.
Alpha-Phellandrene’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDWXZKYODSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047593 | |
| Record name | alpha-Phellandrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley], Liquid, Colourless to slightly yellow, mobile liquid; peppery, woody, herbaceous aroma | |
| Record name | alpha-Phellandrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ETHER /D- & L-FORMS/, 5000 mg/L @ 25 °C (exp), Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | ALPHA-PHELLANDRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.855 | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.4 [mmHg] | |
| Record name | alpha-Phellandrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS OIL | |
CAS No. |
99-83-2 | |
| Record name | alpha-Phellandrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phellandrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Phellandrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-mentha-1,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHELLANDRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49JV13XE39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALPHA-PHELLANDRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



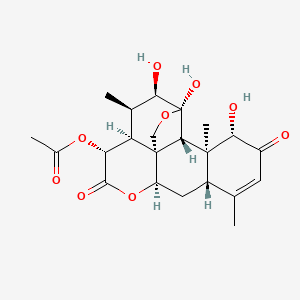
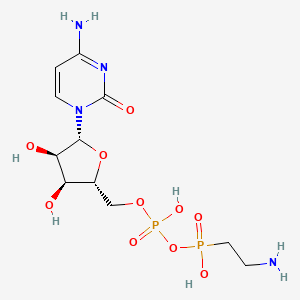
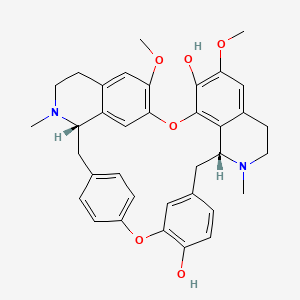
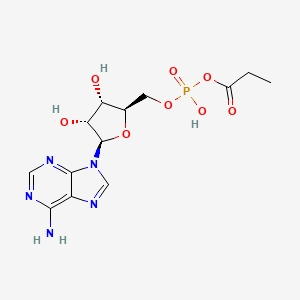

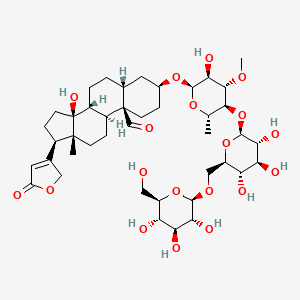
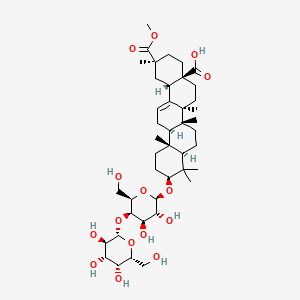
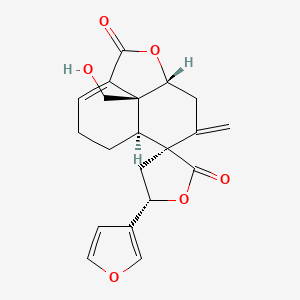

![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)
